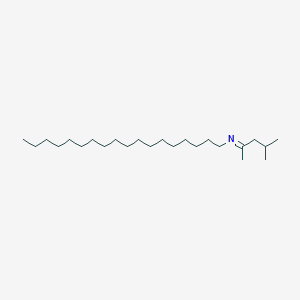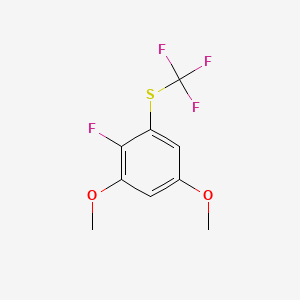
1,4-Bis(trifluoromethyl)-2-chloro-3-(trifluoromethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(trifluoromethyl)-2-chloro-3-(trifluoromethoxy)benzene is a complex organic compound characterized by the presence of multiple fluorine atoms, a chlorine atom, and a trifluoromethoxy group attached to a benzene ring. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(trifluoromethyl)-2-chloro-3-(trifluoromethoxy)benzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the chlorination of 1,4-Bis(trifluoromethyl)benzene, followed by the introduction of the trifluoromethoxy group through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and fluorination processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Industrial methods also focus on optimizing reaction conditions to minimize by-products and enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis(trifluoromethyl)-2-chloro-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the central benzene ring.
Coupling Reactions: It can engage in coupling reactions with other aromatic compounds, forming more complex structures.
Common Reagents and Conditions
Nucleophiles: Such as hydroxide ions, amines, and alkoxides, are commonly used in substitution reactions.
Oxidizing Agents: Like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation and reduction reactions can lead to the formation of quinones or hydroquinones.
Applications De Recherche Scientifique
1,4-Bis(trifluoromethyl)-2-chloro-3-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein-ligand binding.
Medicine: It is explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the production of specialty chemicals, polymers, and advanced materials due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 1,4-Bis(trifluoromethyl)-2-chloro-3-(trifluoromethoxy)benzene involves its interaction with specific molecular targets. The compound’s fluorine atoms and trifluoromethoxy group enhance its ability to form strong hydrogen bonds and van der Waals interactions with proteins and enzymes. These interactions can modulate the activity of enzymes, alter signal transduction pathways, and influence cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis(trifluoromethyl)benzene: Lacks the chlorine and trifluoromethoxy groups, making it less reactive in certain chemical reactions.
2,4,6-Trichloro-1,3,5-trifluorobenzene: Contains multiple chlorine atoms but lacks the trifluoromethoxy group, resulting in different chemical properties.
1,3-Bis(trifluoromethyl)-2-chlorobenzene: Similar structure but with different substitution patterns, affecting its reactivity and applications.
Uniqueness
1,4-Bis(trifluoromethyl)-2-chloro-3-(trifluoromethoxy)benzene is unique due to the combination of trifluoromethyl, chlorine, and trifluoromethoxy groups on the benzene ring. This unique arrangement imparts distinct chemical properties, such as increased stability, reactivity, and the ability to participate in a wide range of chemical reactions.
Propriétés
Formule moléculaire |
C9H2ClF9O |
|---|---|
Poids moléculaire |
332.55 g/mol |
Nom IUPAC |
2-chloro-3-(trifluoromethoxy)-1,4-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H2ClF9O/c10-5-3(7(11,12)13)1-2-4(8(14,15)16)6(5)20-9(17,18)19/h1-2H |
Clé InChI |
YVCBJSMQBPSIMU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1C(F)(F)F)OC(F)(F)F)Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[1-(4-cyanobutyl)-1H-indazol-3-yl]carbonyl}-3-methyl-L-va](/img/structure/B14059068.png)
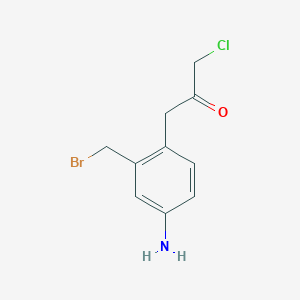
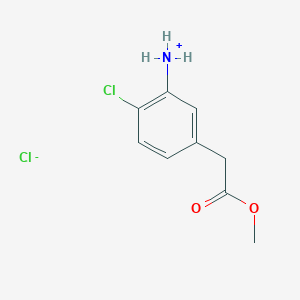
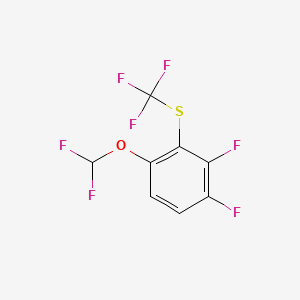

![N2-phenyl-1H-benzo[d]imidazole-2,7-diamine](/img/structure/B14059093.png)

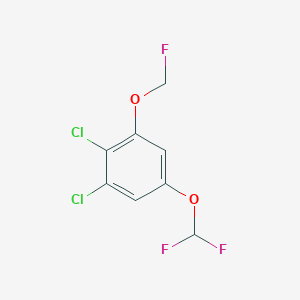


![7-bromo-8-methoxy-3-methyl-1-(4-nitrophenyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B14059116.png)
